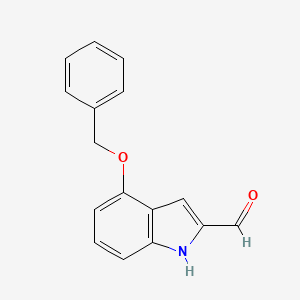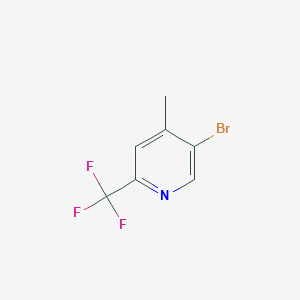
5-ブロモ-4-メチル-2-(トリフルオロメチル)ピリジン
説明
5-Bromo-4-methyl-2-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C7H5BrF3N and its molecular weight is 240.02 g/mol. The purity is usually 95%.
The exact mass of the compound 5-Bromo-4-methyl-2-(trifluoromethyl)pyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Bromo-4-methyl-2-(trifluoromethyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-4-methyl-2-(trifluoromethyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
農薬用途
5-ブロモ-4-メチル-2-(トリフルオロメチル)ピリジンなどのトリフルオロメチルピリジンは、有効な農薬成分の重要な構造モチーフです . これらは、作物を害虫から保護するために使用されます . 20を超える新しいトリフルオロメチルピリジン含有農薬がISOの慣用名を取得しました .
医薬品用途
トリフルオロメチルピリジンは、製薬業界でも使用されています . トリフルオロメチルピリジン部分を含む5つの医薬品が市場承認を取得しており、多くの候補が現在臨床試験中です .
獣医用途
トリフルオロメチルピリジン部分を含む2つの獣医製品が市場承認を取得しています . これらの製品は、動物のさまざまな状態の治療に使用されます。
ニコチン酸の合成
LDAによるC-3での位置選択的脱プロトン化に続いて、二酸化炭素によるトラッピングを行うと、対応するニコチン酸が得られます . これは、さまざまな医薬品や農薬の合成における重要なステップです。
ピラゾロピリジンの調製
5-ブロモ-4-メチル-2-(トリフルオロメチル)ピリジンは、ピラゾロピリジンの調製に使用されます . これらの化合物は、キナーゼLRRK2阻害剤であり、癌および神経変性疾患の治療および予防に使用されます .
フッ素化有機化学品の開発
フッ素原子の独特の物理化学的特性とピリジン部分の独特の特性により、トリフルオロメチルピリジンはフッ素化有機化学品の開発において貴重です . これらの化学物質は、農薬、医薬品、機能性材料など、さまざまな分野で用途があります .
作用機序
Target of Action
It’s known that similar compounds have been used in the preparation of kinase lrrk2 inhibitors for treating and preventing cancer and neurodegenerative diseases .
Mode of Action
It’s known that similar compounds interact with their targets through a process called regioselective deprotonation .
Biochemical Pathways
It’s known that similar compounds affect the pathways related to kinase lrrk2 inhibitors .
Pharmacokinetics
It’s known that similar compounds have certain properties such as a molecular weight of 24002 and a density of 1.6±0.1 g/cm 3 .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Bromo-4-methyl-2-(trifluoromethyl)pyridine. For instance, the compound’s storage temperature should be at room temperature and sealed in dry conditions . The compound’s physical form can be solid, semi-solid, liquid, or lump .
生化学分析
Biochemical Properties
5-Bromo-4-methyl-2-(trifluoromethyl)pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in palladium-catalyzed α-arylation reactions, which are crucial in organic synthesis . The nature of these interactions often involves the formation of covalent bonds with the active sites of enzymes, leading to either inhibition or activation of the enzyme’s activity. Additionally, 5-Bromo-4-methyl-2-(trifluoromethyl)pyridine can act as a substrate for certain enzymes, facilitating the transfer of functional groups in biochemical pathways.
Cellular Effects
The effects of 5-Bromo-4-methyl-2-(trifluoromethyl)pyridine on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in metabolic pathways, leading to alterations in cellular metabolism . Furthermore, 5-Bromo-4-methyl-2-(trifluoromethyl)pyridine can impact cell signaling pathways by binding to specific receptors or enzymes, thereby modulating their activity and downstream signaling events.
Molecular Mechanism
The molecular mechanism of action of 5-Bromo-4-methyl-2-(trifluoromethyl)pyridine involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it can bind to the active sites of enzymes, leading to competitive inhibition or allosteric modulation . Additionally, 5-Bromo-4-methyl-2-(trifluoromethyl)pyridine can interact with DNA and RNA, influencing gene expression by either promoting or inhibiting the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-4-methyl-2-(trifluoromethyl)pyridine can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-Bromo-4-methyl-2-(trifluoromethyl)pyridine is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in cell growth and differentiation.
Dosage Effects in Animal Models
The effects of 5-Bromo-4-methyl-2-(trifluoromethyl)pyridine vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while at higher doses, it can cause toxicity and other adverse effects . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. Toxic effects at high doses may include damage to vital organs, disruption of metabolic processes, and alterations in normal physiological functions.
Metabolic Pathways
5-Bromo-4-methyl-2-(trifluoromethyl)pyridine is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound can undergo biotransformation through processes such as oxidation, reduction, and conjugation, leading to the formation of metabolites that may have different biological activities. These metabolic pathways are essential for the detoxification and elimination of the compound from the body.
Transport and Distribution
The transport and distribution of 5-Bromo-4-methyl-2-(trifluoromethyl)pyridine within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes, allowing it to reach its target sites within the cell. Additionally, binding proteins can facilitate the localization and accumulation of 5-Bromo-4-methyl-2-(trifluoromethyl)pyridine in specific cellular compartments, enhancing its biological activity.
Subcellular Localization
The subcellular localization of 5-Bromo-4-methyl-2-(trifluoromethyl)pyridine is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular energy metabolism and other mitochondrial functions.
特性
IUPAC Name |
5-bromo-4-methyl-2-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3N/c1-4-2-6(7(9,10)11)12-3-5(4)8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIJYRALTRQVVAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30738405 | |
| Record name | 5-Bromo-4-methyl-2-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30738405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1010422-51-1 | |
| Record name | 5-Bromo-4-methyl-2-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30738405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-4-methyl-2-(trifluoromethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


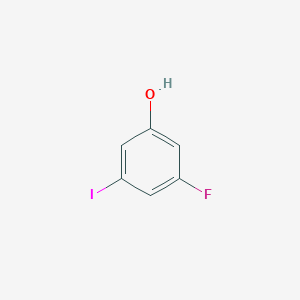
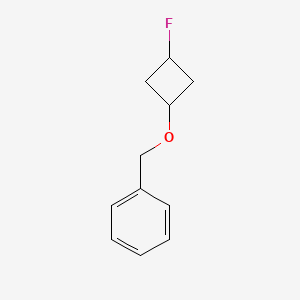
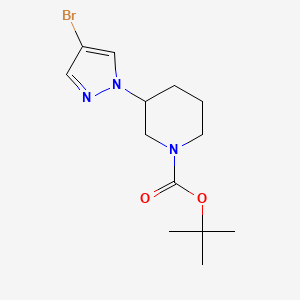
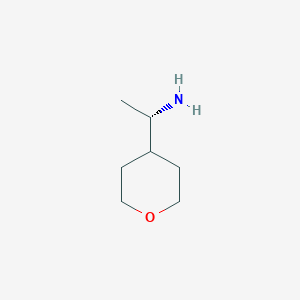

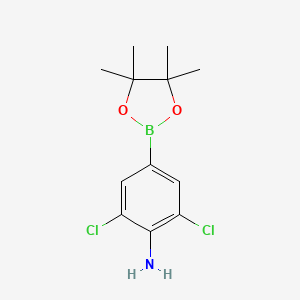





![4-[(4-Fluoropiperidin-1-yl)methyl]phenol](/img/structure/B1532815.png)
